N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, methoxyphenyl groups, and an imidazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of an acid catalyst.
Introduction of the methoxyphenyl groups: This step involves the use of methoxy-substituted benzaldehydes in a Friedel-Crafts acylation reaction.
Attachment of the cyclopentyl group: This can be done through a nucleophilic substitution reaction using cyclopentyl halides.
Formation of the thioacetamide linkage: This step involves the reaction of the imidazole derivative with thioacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The imidazole ring can be reduced under suitable conditions to form imidazolines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole-containing compounds.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl groups can enhance the compound’s binding affinity and specificity. The thioacetamide linkage may also play a role in its biological activity by interacting with thiol-containing biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-(4-methoxyphenyl)acetamide: Similar structure but lacks the imidazole ring.
N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine: Contains a quinoline ring instead of an imidazole ring.
Uniqueness
N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is unique due to the presence of both methoxyphenyl groups and an imidazole ring, which contribute to its diverse chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for scientific research.
Properties
IUPAC Name |
N-cyclopentyl-2-[[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-29-19-12-10-16(11-13-19)22-24(31-15-21(28)25-18-7-3-4-8-18)27-23(26-22)17-6-5-9-20(14-17)30-2/h5-6,9-14,18H,3-4,7-8,15H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGAPHDBOBMQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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